molecular formula C8H14O4 B1403522 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid CAS No. 1408075-28-4

3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid

Cat. No. B1403522
M. Wt: 174.19 g/mol
InChI Key: IFTGAPGNKSGXOF-UHFFFAOYSA-N
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Description

3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid is a unique chemical compound with the molecular formula C8H14O4 . It is a solid substance and is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid can be represented by the SMILES string CC1(C(O)=O)CC(OC)(OC)C1 . This indicates that the molecule consists of a cyclobutane ring with two methoxy groups (OC) and one methyl group © attached to the third carbon atom, and a carboxylic acid group (C(O)=O) attached to the first carbon atom .


Physical And Chemical Properties Analysis

3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid is a solid substance . Its molecular weight is 174.19 .

Scientific Research Applications

Synthetic Routes and Intermediate Applications

  • Synthesis of Key Intermediates : An efficient process for the preparation of certain intermediates, such as ivabradine intermediates, involves the use of compounds structurally related to 3,3-dimethoxy-1-methylcyclobutanecarboxylic acid. This process highlights the racemization of undesired compounds and is notable for its cost-efficiency and environmental friendliness (Xin Liu et al., 2014).

  • Preparation of Small-Ring Compounds : The synthesis of small-ring compounds like 1,3-Dimethylenecyclobutane involves pathways that include intermediates structurally similar to 3,3-dimethoxy-1-methylcyclobutanecarboxylic acid. These pathways are critical for understanding electronic interactions across small rings (F. F. Caserio et al., 1958).

Photocatalysis and Cycloaddition

  • Visible Light Photocatalysis : Certain derivatives of 3,3-dimethoxy-1-methylcyclobutanecarboxylic acid have been utilized in visible light photocatalysis, enabling efficient cyclobutane ring formation. This application demonstrates the potential of these compounds in advanced synthetic chemistry (Viktor Mojr et al., 2015).

Ring-Opening and Functionalization

  • Ring-Opening Reactions : The ring-opening of certain fused bicyclopentanone acetals, which can be derived from compounds related to 3,3-dimethoxy-1-methylcyclobutanecarboxylic acid, shows unique chemical behavior. These reactions provide insights into strain release and proton capture mechanisms in organic chemistry (D. Butler et al., 2000).

Safety And Hazards

According to the safety information provided by Sigma-Aldrich, 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid is classified as Acute Tox. 4 Oral . The hazard statements include “Harmful if swallowed” (H302) . Precautionary statements include “Avoid breathing dust/fume/gas/mist/vapors/spray” and “Use only outdoors or in a well-ventilated area” among others .

properties

IUPAC Name

3,3-dimethoxy-1-methylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-7(6(9)10)4-8(5-7,11-2)12-3/h4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTGAPGNKSGXOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(OC)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601236185
Record name 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601236185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid

CAS RN

1408075-28-4
Record name 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408075-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601236185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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